2-Chloro-1-cyclobutyl-butane-1,3-dione
Overview
Description
Scientific Research Applications
Tautomeric and Acid-Base Properties
Research on azoderivatives of β-diketones, closely related to 2-Chloro-1-cyclobutyl-butane-1,3-dione, has provided insights into their structural, tautomeric, and acid-base properties. Studies have shown that these compounds exist in solution as a mixture of tautomeric forms, with solvent polarity influencing the balance towards the enol-azo form. The thermodynamic parameters of proton dissociation in these compounds indicate that the process is unspontaneous, endothermic, and entropically unfavorable (Mahmudov et al., 2011).
Sensor Development
1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, a compound with a similar backbone structure, was utilized in the development of copper-selective poly(vinyl) chloride (PVC) membrane electrodes. These electrodes have shown a high degree of selectivity for copper(II) ions, making them valuable in the direct determination of copper in various alloys and environmental samples (Kopylovich et al., 2011).
Material Science Applications
The photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones to flavones highlights the role of these compounds in the synthesis of complex molecules with potential applications in materials science. The specific reaction pathways depend on the nature of the substituents and the presence of electron-donor groups, demonstrating the versatility of these compounds in chemical synthesis (Košmrlj & Šket, 2007).
Synthesis of Complex Molecules
Another study focused on the regioselective carbon-carbon bond cleavage in arylhydrazones of trifluoro-1-(thiophen-2-yl)butane-1,3-diones, further illustrating the chemical reactivity and potential of compounds within the same family as this compound. Such reactions pave the way for the synthesis of ethanones and other complex molecules, underscoring the significance of these compounds in organic chemistry (Solhnejad et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-1-cyclobutylbutane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO2/c1-5(10)7(9)8(11)6-3-2-4-6/h6-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBMOSHSHBJAEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C1CCC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726886 | |
Record name | 2-Chloro-1-cyclobutylbutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020732-21-1 | |
Record name | 2-Chloro-1-cyclobutyl-1,3-butanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020732-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-cyclobutylbutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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